N-(5-bromo-2-pyridinyl)-N'-(2-chlorophenyl)urea
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Overview
Description
N-(5-bromo-2-pyridinyl)-N'-(2-chlorophenyl)urea, also known as BRP or BRD-7389, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to a class of chemicals known as kinase inhibitors, which are compounds that selectively inhibit the activity of protein kinases, enzymes that play a critical role in many cellular processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(2-chlorophenyl)urea involves its selective inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. By inhibiting CK2 activity, this compound can disrupt these processes and lead to a range of cellular effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific cellular processes and substrates that are affected by CK2 inhibition. However, some general effects of this compound include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-bromo-2-pyridinyl)-N'-(2-chlorophenyl)urea in lab experiments is its selectivity for CK2 inhibition. This allows researchers to study the specific role of CK2 in various cellular processes without affecting other kinases or cellular pathways. However, one limitation of using this compound is its potential off-target effects, which can lead to unintended cellular effects and complicate data interpretation.
Future Directions
There are several future directions for research involving N-(5-bromo-2-pyridinyl)-N'-(2-chlorophenyl)urea. One area of interest is the development of more selective CK2 inhibitors that can be used to study the specific role of this kinase in various cellular processes. Additionally, there is interest in using this compound and other kinase inhibitors as potential therapeutics for cancer and other diseases. Finally, there is ongoing research into the specific cellular processes and substrates that are affected by CK2 inhibition, which can provide valuable insights into the role of this kinase in health and disease.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-N'-(2-chlorophenyl)urea involves the reaction of 2-chloroaniline with 5-bromo-2-pyridinecarboxylic acid to form the intermediate 5-bromo-2-(2-chlorophenyl)aminopyridine. This intermediate is then reacted with phosgene and ammonia to form the final product, this compound.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-N'-(2-chlorophenyl)urea has been used extensively in scientific research as a tool to study the role of protein kinases in various cellular processes. Specifically, this compound has been shown to selectively inhibit the activity of the protein kinase CK2, which plays a critical role in cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, this compound has been used to study the role of this kinase in cancer, neurodegenerative diseases, and other disorders.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-5-6-11(15-7-8)17-12(18)16-10-4-2-1-3-9(10)14/h1-7H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMMGQNVFVDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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